- Cobalt catalyzed carbonylation of unactivated C(sp3)-H bondsChemical Science, 2017, 8(3), 2431-2435,
Cas no 93748-19-7 (2-(4-Fluorophenyl)-2-methylpropanoic acid)

93748-19-7 structure
Nome del prodotto:2-(4-Fluorophenyl)-2-methylpropanoic acid
Numero CAS:93748-19-7
MF:C10H11FO2
MW:182.191546678543
CID:1057385
2-(4-Fluorophenyl)-2-methylpropanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-Fluorophenyl)-2-methylpropanoic acid
- 2-(4-Fluorophenyl)-2-methylpropionic acid
- 4-Fluoro-α,α-dimethylbenzeneacetic acid (ACI)
-
- Inchi: 1S/C10H11FO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13)
- Chiave InChI: IOSAIRIBZLAABD-UHFFFAOYSA-N
- Sorrisi: O=C(C(C)(C)C1C=CC(F)=CC=1)O
Proprietà calcolate
- Massa esatta: 182.07400
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
Proprietà sperimentali
- Densità: 1.175±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 268.8±15.0 ºC (760 Torr),
- Punto di infiammabilità: 116.3±20.4 ºC,
- Solubilità: Molto leggermente solubile (0,55 g/l) (25°C),
- PSA: 37.30000
- LogP: 2.18790
2-(4-Fluorophenyl)-2-methylpropanoic acid Informazioni sulla sicurezza
- Classe di pericolo:IRRITANT
2-(4-Fluorophenyl)-2-methylpropanoic acid Dati doganali
- CODICE SA:2916399090
- Dati doganali:
Codice doganale cinese:
2916399090Panoramica:
2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Riassunto:
2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
2-(4-Fluorophenyl)-2-methylpropanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-68812-2.5g |
2-(4-fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95.0% | 2.5g |
$295.0 | 2025-03-21 | |
Enamine | EN300-68812-0.1g |
2-(4-fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
Enamine | EN300-68812-10.0g |
2-(4-fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95.0% | 10.0g |
$900.0 | 2025-03-21 | |
Apollo Scientific | PC902103-1g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 98% | 1g |
£173.00 | 2025-02-22 | |
Alichem | A019116880-10g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95% | 10g |
$872.10 | 2023-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93117-5G |
2-(4-fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95% | 5g |
¥ 3,755.00 | 2023-04-12 | |
Aaron | AR006266-1g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 97% | 1g |
$183.00 | 2025-01-23 | |
Aaron | AR006266-250mg |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 97% | 250mg |
$94.00 | 2025-01-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165108-10g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 97% | 10g |
¥8392.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93117-250mg |
2-(4-fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95% | 250mg |
¥533.0 | 2024-04-16 |
2-(4-Fluorophenyl)-2-methylpropanoic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of aryl-substituted acetamide and pyrrolidin-2-one derivatives for the treatment of seizures, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethylene glycol , Water ; rt; 48 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Riferimento
- Palladium(II)-Catalyzed Directed Trifluoromethylthiolation of Unactivated C(sp3)-H BondsJournal of Organic Chemistry, 2015, 80(8), 4204-4212,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Triazolopyridine ethers as potent, orally active mGlu2 positive allosteric modulators for treating schizophreniaBioorganic & Medicinal Chemistry, 2017, 25(2), 496-513,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux
Riferimento
- Preparation of triazolopyridine ether derivatives useful in treatment of neurological and psychiatric disorders, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Amide derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and used in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Riferimento
- Migrative Carbofluorination of Saturated Amides Enabled by Pd-Based Dyotropic RearrangementJournal of the American Chemical Society, 2022, 144(31), 14047-14052,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Riferimento
- Method for preparing α-(4-substituted-phenyl)isobutyric acid, China, , ,
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Substituent effect on the acetolysis of neophyl p-bromobenzenesulfonatesMemoirs of the Faculty of Science, 1984, 14(2), 319-32,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Riferimento
- Preparation of aminosulfonyl-N-thiadiazolylbenzamide for use as IL-8 receptor antagonists, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 4 h, reflux; reflux → rt
Riferimento
- Naphthalenone compounds exhibiting prolyl hydroxylase inhibitory activity, compositions, preparation and uses thereof, World Intellectual Property Organization, , ,
2-(4-Fluorophenyl)-2-methylpropanoic acid Raw materials
- 2-(4-Fluorophenyl)-2-methylpropanenitrile
- ethyl 2-(4-fluorophenyl)-2-methylpropanoate
- 3-Bromo-2,2-dimethylpropyl 4-fluoro-α,α-dimethylbenzeneacetate
- 4-Fluorophenylacetic acid
- Methyl 2-(4-fluorophenyl)acetate
- Methyl 2-(4-fluorophenyl)-2-methylpropanoate
2-(4-Fluorophenyl)-2-methylpropanoic acid Preparation Products
2-(4-Fluorophenyl)-2-methylpropanoic acid Letteratura correlata
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93748-19-7)2-(4-Fluorophenyl)-2-methylpropanoic acid

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):172.0/421.0